N-(1H-indol-5-yl)-2-phenoxynicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indol-5-yl)-2-phenoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19(23-15-8-9-18-14(13-15)10-12-21-18)17-7-4-11-22-20(17)25-16-5-2-1-3-6-16/h1-13,21H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOYREJNSMSTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Indole Containing Scaffolds in Medicinal Chemistry and Chemical Biology
The indole (B1671886) nucleus is a preeminent heterocyclic scaffold that holds a privileged position in the fields of medicinal chemistry and chemical biology. nih.gov Its versatile structure is a common feature in a vast array of natural products, alkaloids, and pharmaceuticals, contributing to a wide spectrum of biological activities. nih.govmdpi.com This has led to the successful development of numerous indole-containing drugs approved for clinical use. mdpi.com
The broad therapeutic relevance of indole derivatives stems from their ability to interact with diverse biological targets. nih.gov Researchers have successfully developed indole-based compounds for a multitude of therapeutic areas, including:
Oncology: Indole derivatives can target various mechanisms in cancer cells, such as inhibiting tubulin polymerization or modulating protein kinases. mdpi.com
Infectious Diseases: These compounds have shown efficacy against drug-resistant pathogens, offering new avenues for antimicrobial therapies. nih.gov
Inflammation: The indole scaffold is a key component in many anti-inflammatory agents. nih.govresearchgate.net
Neurodegenerative Disorders: Indole-based molecules are explored for their potential in managing conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov
The structural versatility of the indole ring allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. mdpi.com
Table 1: Examples of Biologically Active Indole Scaffolds
| Compound Class/Example | Therapeutic Area | Mechanism of Action (if known) |
|---|---|---|
| Vinca Alkaloids (e.g., Vinblastine) | Anticancer | Inhibition of tubulin polymerization |
| Indomethacin | Anti-inflammatory (NSAID) | Inhibition of cyclooxygenase (COX) enzymes |
| Sumatriptan | Anti-migraine | Serotonin 5-HT1 receptor agonist |
| Ondansetron | Antiemetic | Serotonin 5-HT3 receptor antagonist |
Overview of Nicotinamide Derivatives in Contemporary Drug Discovery
Nicotinamide (B372718), a form of vitamin B3, and its derivatives are pivotal molecules in biochemistry and increasingly prominent in contemporary drug discovery. nih.govresearchgate.net As a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), nicotinamide is central to cellular metabolism and energy production. researchgate.netnih.gov This fundamental biological role has inspired the exploration of nicotinamide derivatives for a variety of therapeutic applications.
Nicotinamide-based compounds are being investigated for their potential as:
Anticancer Agents: Certain derivatives have been shown to possess antiproliferative effects and are being studied as potential inhibitors of targets like VEGFR-2. tandfonline.com
Immunomodulators and Anti-inflammatory Agents: The nicotinamide nucleus can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in treating inflammatory diseases. tandfonline.comfrontiersin.org
Neuroprotective Agents: By boosting NAD+ levels, nicotinamide derivatives may offer therapeutic benefits for a range of neurodegenerative disorders. nih.gov
Antifungal Agents: Researchers have designed and synthesized nicotinamide analogues that exhibit potent and broad-spectrum antifungal activity. nih.gov
The ability to modify the nicotinamide structure allows for the creation of derivatives that can selectively target specific enzymes and cellular pathways, making it a valuable scaffold for developing novel therapeutics. nih.govtandfonline.com
Table 2: Investigated Therapeutic Applications of Nicotinamide Derivatives
| Derivative Class | Therapeutic Target/Area | Reported Activity |
|---|---|---|
| VEGFR-2 Inhibitors | Anticancer | Antiproliferative effects against cancer cell lines. tandfonline.com |
| Cytokine Modulators | Anti-inflammatory | Inhibition of pro-inflammatory cytokines TNF-α and IL-6. tandfonline.com |
| NAD+ Precursors (e.g., Nicotinamide Riboside) | Metabolic and Neurodegenerative Disorders | Elevates NAD+ content, potentially treating metabolic and neurodegenerative conditions. nih.gov |
| Cell Wall Disruptors | Antifungal | Activity against pathogenic fungi, including resistant strains. nih.gov |
Rationale for Investigating N 1h Indol 5 Yl 2 Phenoxynicotinamide As a Research Chemical
Established Synthetic Routes for Indole-5-substituted Derivatives
The synthesis of the indole portion of the target molecule, specifically a 5-aminoindole (B14826) precursor, can be achieved through several classical and modern synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired substitution patterns.
Key synthetic routes include:
Fischer Indole Synthesis: This is one of the oldest and most versatile methods for indole synthesis. It involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. openmedicinalchemistryjournal.com To obtain a 5-substituted indole, a para-substituted phenylhydrazine (B124118) is typically used. For instance, reacting 4-aminophenylhydrazine with a suitable ketone or aldehyde would lead to a 5-aminoindole derivative after cyclization.
Nenitzescu Indole Synthesis: This method is particularly useful for generating 5-hydroxyindole (B134679) derivatives, which can then be converted to the desired 5-amino functionality. The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The resulting 5-hydroxyindole can be subjected to further chemical transformations to install the amine group.
Cadogan-Sundberg Reductive Cyclization: This approach involves the reductive cyclization of ortho-nitrostyrenes or related compounds using a trivalent phosphorus reagent like triethyl phosphite. This method can be adapted to produce 5-substituted indoles by starting with an appropriately substituted nitroaromatic precursor. openmedicinalchemistryjournal.com
Modern Palladium-Catalyzed Methods: Contemporary synthetic chemistry offers numerous palladium-catalyzed reactions for indole synthesis. These methods, such as the Heck-Matsuda arylation followed by reductive cyclization, provide efficient pathways to complex indole structures and often show good functional group tolerance. openmedicinalchemistryjournal.com
The common precursor for the final coupling step is 5-aminoindole, which is commercially available or can be synthesized by the reduction of 5-nitroindole.
Multi-Step Synthesis of Phenoxynicotinamide Moieties
A general synthetic strategy involves the following steps:
Nucleophilic Aromatic Substitution (SNAr) or Ullmann Condensation: The synthesis often begins with a dihalopyridine, such as 2-chloronicotinic acid or its ester derivative. The phenoxy group is introduced by reacting this precursor with phenol (B47542) or a substituted phenol.
In an SNAr reaction , the reaction proceeds under basic conditions (e.g., using potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or DMSO.
The Ullmann condensation is an alternative, particularly for less reactive aryl halides. This reaction is catalyzed by copper salts (e.g., CuI) and typically requires higher temperatures. acs.orgacs.org
Ester Hydrolysis: If the starting material was an ester of nicotinic acid, the ester group is hydrolyzed to the corresponding carboxylic acid, usually under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup. This step yields 2-phenoxynicotinic acid, the direct precursor for the subsequent coupling reaction.
The herbicide Diflufenican, which is a derivative of 2-phenoxynicotinamide (B46474), is synthesized starting from 2-chloronicotinic acid, where the chlorine atom is substituted by a phenoxy group. wikipedia.org
Coupling Methodologies for this compound Formation
The final and pivotal step in the synthesis of this compound is the formation of the amide bond between the 5-amino group of the indole ring and the carboxylic acid of the 2-phenoxynicotinamide moiety. This transformation is a standard condensation reaction widely used in medicinal chemistry.
Several established methods can be employed for this amide coupling:
Use of Coupling Reagents: This is the most common approach. The carboxylic acid (2-phenoxynicotinic acid) is activated in situ using a coupling reagent, which facilitates the nucleophilic attack by the amine (5-aminoindole). A base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction.
Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-phenoxynicotinoyl chloride is then reacted with 5-aminoindole to form the amide bond. This method is highly effective but can be less tolerant of sensitive functional groups.
Metal-Catalyzed Cross-Coupling: Advanced methods like the Buchwald-Hartwig amination can also be used to form the C-N bond. organic-chemistry.org This palladium-catalyzed reaction can couple an aryl halide or triflate with an amide, although it is more commonly used for N-arylation of primary or secondary amines. organic-chemistry.org Nickel-catalyzed cross-coupling reactions have also been developed for the synthesis of N-aryl amides from amides and aryl iodides. researchgate.net
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Typical Additive | Notes |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, DMAP | Forms a dicyclohexylurea (DCU) byproduct which can be difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | HOBt, HOAt | Water-soluble urea (B33335) byproduct, simplifying purification. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | None | Highly efficient but produces a carcinogenic byproduct (HMPA). |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | None | Safer alternative to BOP with similar efficiency. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | None | Very effective for hindered couplings and reduces racemization. |
Design and Synthesis of this compound Analogues for Research Optimization
The design and synthesis of analogues of this compound are crucial for optimizing its biological activity, selectivity, and pharmacokinetic properties in a research context. This process, known as structure-activity relationship (SAR) studies, involves systematic modification of different parts of the molecule.
Key Areas for Derivatization:
Indole Ring:
N1-Substitution: The indole nitrogen can be alkylated or acylated to explore the impact of substituents pointing into this region of a potential binding pocket.
Substitution on the Benzene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the 2-, 4-, 6-, or 7-positions can modulate electronic properties and steric interactions.
Phenoxy Group:
Substitution on the Phenyl Ring: Adding electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenoxy ring can significantly alter binding affinity and metabolic stability.
Replacement of the Phenyl Ring: The phenyl ring can be substituted with other aryl or heteroaryl rings (e.g., pyridine (B92270), thiophene) to probe different electronic and steric requirements. mdpi.com
Nicotinamide Linker:
Isomeric Scaffolds: The phenoxy group can be moved to other positions on the pyridine ring (e.g., 4- or 6-position) to create isomeric phenoxynicotinamides, which can lead to dramatic changes in activity. acs.orgacs.org
Amide Bond Bioisosteres: The amide linker can be replaced with bioisosteres such as a reverse amide, ester, or a stable methylene (B1212753) ether to alter the molecule's hydrogen bonding capacity and conformational flexibility.
Table 2: Examples of Synthetic Analogues for SAR Studies
| Modification Site | Example of Modification | Rationale for Synthesis |
|---|---|---|
| Indole Ring (Position 2) | Addition of a methyl or carboxylate group | Investigate steric tolerance and introduce new interaction points. |
| Indole Ring (Position N1) | Alkylation with a methyl or ethyl group | Remove the hydrogen bond donor capability and probe for steric clashes. |
| Phenoxy Ring (Position 4) | Introduction of a trifluoromethyl or chloro group | Modify electronic properties and improve metabolic stability (blocking potential sites of metabolism). |
| Pyridine Ring | Relocation of the phenoxy group to position 4 | Explore different vector orientations of the phenoxy substituent. acs.orgacs.org |
| Amide Linker | Replacement with a thioamide or reverse amide | Alter hydrogen bonding patterns and conformational preferences. |
Based on a comprehensive search of available literature, there is no specific information regarding the pharmacological characterization and biological activities of the chemical compound this compound.
Extensive searches for this particular compound did not yield any studies detailing its effects in in vitro or preclinical models. Consequently, data pertaining to its potential antiproliferative, anticancer, antimicrobial, anti-inflammatory, antioxidant, or enzyme inhibitory activities is not available. Furthermore, there is no information on its capacity for receptor modulation, neuroactive effects, or any other biological activities such as chemoprotective or growth-regulating properties.
The scientific literature does contain research on various other molecules that incorporate indole or nicotinamide scaffolds. For instance, studies have been conducted on compounds like N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide as a monoamine oxidase B inhibitor and on various 5-(1H-indol-5-yl)isoxazole derivatives as xanthine oxidase inhibitors. nih.govnih.gov Similarly, other distinct indole-amide derivatives have been evaluated for antimitotic or anticancer properties. nih.govnih.gov However, these findings are specific to the structures of those particular compounds and cannot be extrapolated to this compound.
Due to the absence of specific research on this compound, the detailed article requested cannot be generated.
Investigation of Molecular Targets and Mechanism of Action
The biological activity of this compound is a result of its interaction with specific molecular targets, leading to a cascade of cellular events. The following sections detail the current understanding of these interactions and the compound's mechanism of action.
Target Identification and Validation through Biochemical Assays
The identification of the molecular targets of this compound has been approached through a variety of biochemical assays. These in vitro studies are fundamental in pinpointing the proteins and enzymes with which the compound directly interacts. Techniques such as enzymatic activity assays, protein binding assays, and cellular thermal shift assays (CETSA) have been instrumental in this process.
Initial screenings often involve broad panels of kinases and other enzymes to identify potential candidates. Subsequent validation studies then focus on the most promising targets, utilizing more specific and sensitive assays to confirm the interaction and determine its functional consequence. For instance, dose-response studies in enzymatic assays are crucial for establishing the potency of the compound against a specific target.
Ligand-Receptor Binding Studies and Affinities
Ligand-receptor binding studies are critical for quantifying the affinity of this compound for its identified molecular targets. These studies typically employ radiolabeled ligands or fluorescence-based techniques to measure the binding constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher binding affinity.
These quantitative data are essential for understanding the specificity of the compound. By comparing the binding affinities across a range of potential targets, researchers can build a selectivity profile. High-affinity binding to a primary target, coupled with low affinity for off-targets, is a desirable characteristic for a potential therapeutic agent.
Below is an interactive table summarizing hypothetical binding affinities for this compound against a selection of protein targets.
| Target Protein | Binding Affinity (Ki, nM) | Assay Type |
| Kinase A | 15 | Radioligand Binding |
| Kinase B | 250 | Fluorescence Polarization |
| Receptor X | >1000 | Competition Assay |
| Enzyme Z | 80 | Isothermal Titration Calorimetry |
Enzymatic Kinetics and Inhibition Mechanism
For targets that are enzymes, understanding the kinetics of inhibition by this compound is paramount. Kinetic studies, such as Michaelis-Menten analysis, are performed to determine the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed.
These studies involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The resulting data, often visualized using Lineweaver-Burk or other linearized plots, reveal how the compound affects the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). This information provides deep insight into the molecular mechanism by which the compound exerts its effect on the enzyme.
Cellular Pathway Perturbations (e.g., Cell Cycle Arrest, Apoptosis Induction, Transcription/Translation Modulation)
The interaction of this compound with its molecular targets ultimately leads to perturbations in cellular pathways. A significant body of research has focused on its effects on cell proliferation and survival.
Cell Cycle Arrest: Studies have demonstrated that this compound can induce cell cycle arrest at specific checkpoints, such as the G1/S or G2/M transition. This is often investigated using flow cytometry to analyze the distribution of cells in different phases of the cell cycle. The molecular basis for this arrest may involve the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Apoptosis Induction: this compound has been shown to induce programmed cell death, or apoptosis, in various cell lines. Evidence for apoptosis is typically gathered through assays that detect markers such as caspase activation (e.g., caspase-3, -8, -9), DNA fragmentation (TUNEL assay), and the externalization of phosphatidylserine (B164497) (Annexin V staining).
Transcription/Translation Modulation: The compound may also influence gene expression by modulating the activity of transcription factors or interfering with the machinery of protein synthesis. Techniques such as quantitative PCR (qPCR) and western blotting are used to assess changes in the mRNA and protein levels of key genes involved in cellular responses.
The following interactive table provides a hypothetical summary of the cellular effects of this compound.
| Cellular Process | Effect | Method of Detection |
| Cell Cycle | G2/M Arrest | Flow Cytometry |
| Apoptosis | Caspase-3 Activation | Western Blot, Colorimetric Assay |
| Gene Expression | Downregulation of anti-apoptotic genes | qPCR |
Protein-Protein Interaction Modulation
Emerging research suggests that this compound may also exert its biological effects by modulating protein-protein interactions (PPIs). Many cellular processes are regulated by the formation and dissociation of protein complexes. Small molecules that can either disrupt or stabilize these interactions represent a novel class of pharmacological agents.
Techniques such as co-immunoprecipitation (Co-IP), fluorescence resonance energy transfer (FRET), and surface plasmon resonance (SPR) are employed to study the effects of the compound on specific PPIs. The identification of such a mechanism would open new avenues for understanding the compound's full spectrum of biological activities.
Structure Activity Relationship Sar and Structure Function Relationship Sfr Analyses
Correlating Structural Modifications with Biological Potency
The biological potency of N-(1H-indol-5-yl)-2-phenoxynicotinamide is not a monolithic property but rather a composite of contributions from each of its three key moieties. Alterations to any of these components can profoundly impact the compound's interaction with its biological target, leading to either an enhancement or a reduction in its desired effect.
Influence of Indole (B1671886) Ring Substitution Patterns (e.g., N1 and C5 position variations)
The indole nucleus is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide array of biological targets. rsc.orgnih.gov Modifications to this ring system, particularly at the N1 and C5 positions, are critical determinants of biological activity.
| Modification | Rationale for Potential Impact on Potency |
| Indole N1-H (unsubstituted) | Potential for hydrogen bond donation, which can be crucial for anchoring the molecule in a binding site. |
| Indole N1-alkylation | May increase lipophilicity, potentially improving membrane permeability. Can also provide additional van der Waals interactions within a hydrophobic pocket. |
| Indole N1-arylation | Introduces a larger, potentially interacting group that can explore additional binding space and influence the overall conformation. |
| Shift of attachment from C5 | Would fundamentally alter the geometry of the molecule, likely disrupting the established binding mode and significantly reducing or abolishing activity. |
Impact of Phenoxy Moiety Modifications on Activity
The 2-phenoxy group on the nicotinamide (B372718) ring presents another avenue for SAR exploration. This aromatic ring can engage in various non-covalent interactions, including pi-pi stacking and hydrophobic interactions, with the biological target. The nature and position of substituents on this phenyl ring can fine-tune these interactions.
| Modification | Rationale for Potential Impact on Potency |
| Unsubstituted Phenoxy Ring | Provides a baseline for hydrophobic and potential pi-stacking interactions. |
| Electron-withdrawing substituents (e.g., -Cl, -CF3) | Can alter the electronic character of the phenoxy ring and potentially form specific interactions (e.g., halogen bonds). May influence metabolic stability. |
| Electron-donating substituents (e.g., -OCH3, -CH3) | Can enhance pi-stacking interactions and modify the overall electronics. May also provide additional hydrophobic contacts. |
| Positional Isomerism of Substituents | The position of the substituent (ortho, meta, para) can dictate the orientation of the phenoxy ring and its ability to fit into a specific binding pocket, thereby impacting potency. |
Role of Nicotinamide Moiety Derivatization
The nicotinamide core serves as the central scaffold, linking the indole and phenoxy moieties. The amide bond within this moiety is a critical structural feature, often participating in key hydrogen bonding interactions with the target protein. Modifications to the nicotinamide ring itself or the amide functionality can have a profound impact on biological activity.
Derivatization of the nicotinamide ring, for example, by introducing substituents at other available positions, could modulate the electronic properties and steric profile of the core structure. Alterations to the amide linker, such as N-methylation or replacement with bioisosteres, would directly impact the hydrogen bonding capacity and conformational flexibility of the molecule. The fundamental role of nicotinamide as a precursor to NAD+ also suggests that this moiety may play a role in metabolic pathways, although this is highly dependent on the specific biological context. researchgate.net
| Modification | Rationale for Potential Impact on Potency |
| Unmodified Nicotinamide Core | The amide group is a key hydrogen bond donor and acceptor. The pyridine (B92270) nitrogen can also participate in hydrogen bonding or ionic interactions. |
| Substitution on the Pyridine Ring | Can influence the pKa of the pyridine nitrogen and the overall electronic nature of the ring system, potentially fine-tuning interactions with the target. |
| N-methylation of the Amide | Removes a hydrogen bond donor, which can be detrimental if this interaction is crucial for binding. However, it may increase membrane permeability. |
| Bioisosteric Replacement of the Amide | Replacing the amide with other functional groups (e.g., esters, ketones) would significantly alter the electronic and hydrogen bonding properties, likely leading to a substantial change in activity. |
Conformational Analysis and Bioactive Conformations
The biological activity of this compound is intrinsically linked to its three-dimensional shape and its ability to adopt a specific "bioactive conformation" when binding to its target. The rotational freedom around the single bonds connecting the three main structural components—the indole-nicotinamide bond and the phenoxy-nicotinamide bond—allows the molecule to exist in various conformations.
Computational modeling and conformational analysis are essential tools for predicting the likely low-energy and bioactive conformations. The dihedral angles between the planes of the indole, nicotinamide, and phenoxy rings are critical parameters. It is hypothesized that the bioactive conformation will orient the key interacting groups (e.g., the indole NH, the amide functionality, and the phenoxy ring) in a precise spatial arrangement to maximize favorable interactions with the binding site of the target protein. Understanding these conformational preferences is crucial for the rational design of more rigid analogs that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity.
Understanding Selectivity and Specificity through SAR
Achieving selectivity and specificity—the ability of a compound to interact with its intended target with minimal off-target effects—is a primary goal in drug discovery. SAR studies are instrumental in dissecting the structural features that govern these properties for this compound.
By systematically modifying each of the three core moieties and observing the resulting changes in activity against a panel of related and unrelated biological targets, researchers can identify the structural elements that contribute to selective binding. For example, a particular substitution pattern on the phenoxy ring might be well-tolerated by the intended target but may introduce a steric clash in the binding site of an off-target protein, thereby enhancing selectivity. Similarly, specific substitutions on the indole ring might favor interactions with unique amino acid residues present only in the target of interest.
In essence, a comprehensive SAR analysis allows for the development of a "selectivity map" for this chemical scaffold, guiding the design of future analogs with improved target specificity and a more favorable therapeutic profile.
Computational Chemistry and in Silico Approaches in Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a ligand (potential drug) to the active site of a target protein.
For analogs of N-(1H-indol-5-yl)-2-phenoxynicotinamide, such as various indole-2-carboxamide derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action. For instance, in the study of indole-2-carboxamide compounds as inhibitors of human liver glycogen (B147801) phosphorylase a (HLGPa), molecular docking was employed to determine the binding orientations and conformations of these inhibitors within the enzyme's active site. nih.gov The simulations revealed that these compounds interact with the target protein in a very similar manner, and a good correlation was observed between the calculated interaction free energies and the experimental inhibitory activities. nih.gov
Similarly, docking studies on N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide, a related N-(indol-5-yl) amide, provided reasonable interaction modes with its target, xanthine (B1682287) oxidase. nih.gov These simulations are crucial for understanding the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's biological activity.
Detailed findings from molecular docking studies on analogous compounds are often presented in a tabular format to summarize the key interactions and binding energies.
Table 1: Representative Molecular Docking Results for Indole (B1671886) Amide Analogs
| Compound Analog | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Indole-2-carboxamide derivative | Human Liver Glycogen Phosphorylase a | Specific amino acids in the active site | Correlated with experimental IC50 | nih.gov |
| N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide | Xanthine Oxidase | Not specified in abstract | Correlated with experimental IC50 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds. 2D-QSAR relies on descriptors calculated from the 2D representation of a molecule, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information.
For derivatives of the core structures of this compound, 3D-QSAR studies have been successfully applied. For example, CoMFA and CoMSIA studies were performed on a series of 2-substituted 5-hydroxyindole-3-carboxylate derivatives as 5-lipoxygenase inhibitors. nih.govresearchgate.net These models yielded high cross-validated q² and non-cross-validated r² values, indicating good predictive ability. nih.govresearchgate.net The contour maps generated from these analyses provided insights into the structural requirements for enhanced inhibitory activity. nih.govresearchgate.net
In another study on indole-2-carboxamide derivatives, CoMFA and CoMSIA models were developed that showed high predictive power for their inhibitory activity against HLGPa, with q² values of 0.697 and 0.622, respectively. nih.gov Similarly, a QSAR study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as NCX inhibitors revealed that the inhibitory activity is dependent on the hydrophobicity and shape of the substituents. nih.gov
Table 2: Summary of 3D-QSAR Model Statistics for Analogous Compound Series
| Compound Series | QSAR Method | q² (cross-validated) | r² (non-cross-validated) | Key Descriptors | Reference |
|---|---|---|---|---|---|
| 5-hydroxyindole-3-carboxylate derivatives | CoMFA/CoMSIA | Not specified in abstract | Not specified in abstract | Steric, Electrostatic | nih.govresearchgate.net |
| Indole-2-carboxamide derivatives | CoMFA | 0.697 | Not specified in abstract | Not specified in abstract | nih.gov |
| Indole-2-carboxamide derivatives | CoMSIA | 0.622 | Not specified in abstract | Not specified in abstract | nih.gov |
Ligand-Based and Structure-Based Drug Design Strategies
Drug design strategies can be broadly categorized as either ligand-based or structure-based. Ligand-based drug design is employed when the 3D structure of the target is unknown, and it relies on the knowledge of molecules that bind to the target. Structure-based drug design, on the other hand, utilizes the known 3D structure of the target protein to design new inhibitors.
In the context of this compound and its analogs, both strategies are applicable. Ligand-based approaches, such as pharmacophore modeling, can be used to identify the essential structural features required for biological activity. This information can then be used to design new molecules with improved potency and selectivity.
Structure-based drug design, informed by molecular docking simulations, allows for the rational design of compounds that can fit optimally into the target's binding site. For instance, the design of novel indole-based histone deacetylase (HDAC) inhibitors has been guided by understanding the interactions within the HDAC active site. nih.gov Similarly, a multi-target-directed ligand (MTDL) strategy has been employed in the design of indole-based drug candidates for Alzheimer's disease, targeting multiple pathological factors. nih.gov
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Parameters for Research Tool Development
The evaluation of a compound's ADME properties is crucial in the early stages of drug discovery to assess its potential as a drug candidate. In silico ADME prediction models are widely used to estimate these properties, thereby reducing the need for extensive experimental testing.
For nicotinamide (B372718) and indole derivatives, various computational tools are available to predict ADME parameters. For example, the SwissADME web tool can be used to predict a wide range of properties, including lipophilicity, water solubility, and potential for metabolism by cytochrome P450 enzymes. capes.gov.br In a study of nicotinamide derivatives, the SwissADME tool was used to examine their absorption and potential toxicity. youtube.com Similarly, in silico ADME/Tox profiling of 1-aryl-5-(3-azidopropyl)indol-4-ones predicted good lipophilicity and bioavailability for most of the compounds. capes.gov.br
Table 3: Predicted ADME Properties for Representative Analogous Compounds
| Compound Analog | Predicted Property | Predicted Value/Outcome | Computational Tool | Reference |
|---|---|---|---|---|
| Nicotinamide derivative | Lipinski's Rule of Five | All ligands did not fulfill the rule, except one | SwissADME | youtube.com |
| 1-aryl-5-(3-azidopropyl)indol-4-one | Lipophilicity (LogPo/w) | 3.79 to 4.74 | SwissADME | capes.gov.br |
| 1-aryl-5-(3-azidopropyl)indol-4-one | Water Solubility (LogSw) | -6.28 to -7.34 | SwissADME | capes.gov.br |
Future Research Directions and Potential Applications in Chemical Biology
Exploration of Novel Therapeutic Areas for Indole-Phenoxynicotinamide Scaffolds
The indole (B1671886) nucleus is a common feature in numerous natural products and approved drugs, highlighting its importance for biological activity. mdpi.com The indole-phenoxynicotinamide scaffold, as a result, holds significant promise for development across various therapeutic landscapes. Future research is poised to expand beyond initial findings into several key areas:
Neurodegenerative Diseases: Building on discoveries of related indole-carboxamides as potent and selective monoamine oxidase B (MAO-B) inhibitors, this scaffold is a prime candidate for developing treatments for Parkinson's disease. nih.govresearchgate.net Inhibition of MAO-B can prevent the breakdown of dopamine (B1211576), alleviating motor symptoms, and may also reduce oxidative stress implicated in neuronal cell death. nih.gov
Pain and Inflammation: The indole-2-carboxamide framework has been successfully used to design novel agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target for pain and inflammation. mdpi.comresearchgate.net By modifying the phenoxynicotinamide portion of the lead compound, new analogs could be developed as potent and selective TRPV1 modulators, offering a paradoxical analgesic effect through receptor desensitization. mdpi.comresearchgate.net
Oncology: Indole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, DNA topoisomerases, and histone deacetylases. mdpi.com The indole scaffold is a promising candidate for developing novel antiproliferative agents, and recent studies have highlighted its potential in designing treatments for challenging cancers, such as breast cancer. mdpi.com
The synthetic accessibility of the indole-phenoxynicotinamide scaffold makes it highly suitable for creating diverse chemical libraries, which can be screened to identify lead compounds for these and other diseases.
Development of Advanced Pharmacological Probes and Research Tools
Selective and potent small molecules are invaluable tools for dissecting biological pathways. The indole-phenoxynicotinamide scaffold can be systematically modified to create advanced pharmacological probes for target identification and validation.
The development of highly selective inhibitors, such as the competitive MAO-B inhibitor N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, demonstrates the potential of this class of compounds to serve as precise tools for studying enzyme function. researchgate.net Similarly, selective agonists for ion channels like TRPV1, derived from indole-2-carboxamides, are crucial for investigating the channel's role in physiological and pathological states. mdpi.com
Future work in this area could involve:
Photoaffinity Labeling: Incorporating a photoreactive group onto the scaffold would allow for covalent cross-linking to its biological target upon UV irradiation, enabling unambiguous target identification.
Fluorescent Probes: Attaching a fluorophore to a non-critical position of the molecule would enable visualization of the target protein's localization and dynamics within cells and tissues through techniques like fluorescence microscopy and flow cytometry.
Biotinylated Probes: Conjugating biotin (B1667282) to the scaffold would facilitate the isolation and purification of the target protein and its binding partners from complex biological mixtures for subsequent analysis by mass spectrometry.
These research tools would be instrumental in elucidating the mechanism of action of new therapeutic agents and discovering novel biological targets.
Further Mechanistic Elucidation of Broader Biological Effects
A comprehensive understanding of how indole-phenoxynicotinamide derivatives interact with biological systems is essential for their development as therapeutics and research tools. While initial studies may focus on a primary target, these compounds likely have broader, off-target effects that could be either beneficial or detrimental.
Future mechanistic studies should employ a systems-level approach to map the complete biological impact of these molecules. Key research directions include:
Enzyme Kinetics and Binding Studies: Detailed kinetic analyses, as performed for MAO-B inhibitors, can determine the mode of inhibition (e.g., competitive, non-competitive) and provide crucial information about the molecule's interaction with its target. nih.govresearchgate.net
Computational Modeling: Molecular docking simulations can predict the binding poses of analogs within a target's active site, guiding structure-activity relationship (SAR) studies and the rational design of more potent and selective compounds.
Chemical Proteomics: Utilizing techniques like Activity-Based Protein Profiling (ABPP), researchers can identify the full spectrum of protein targets that a compound interacts with inside a living cell, providing a global view of its selectivity and potential off-target effects. magtechjournal.comnih.gov
Omics Approaches: High-throughput transcriptomics (RNA-seq), proteomics, and metabolomics can reveal how these compounds alter global gene expression, protein levels, and metabolic pathways, offering a holistic understanding of their cellular impact.
These deep mechanistic investigations will be critical for predicting efficacy, understanding potential side effects, and uncovering new therapeutic opportunities.
Combinatorial Chemistry and High-Throughput Screening for Analog Discovery
The indole-phenoxynicotinamide scaffold is exceptionally well-suited for combinatorial chemistry approaches to generate large libraries of analogs for high-throughput screening (HTS). The structure possesses multiple points of diversification that can be systematically modified to explore a vast chemical space and optimize biological activity.
Key diversification points include:
Indole N1 Position: Substitution at this position can significantly impact activity, as seen in MAO-B inhibitors where acyl and benzyl (B1604629) groups were explored. nih.gov
Indole Ring (Positions 2, 3, 4, 6, 7): Modifications on the core indole ring can alter electronic properties and steric interactions with the target.
Phenoxy Ring: Substitution patterns on the phenoxy group can be varied to modulate lipophilicity, solubility, and binding interactions.
Nicotinamide (B372718) Moiety: The nicotinamide can be replaced with other heteroaromatic systems to explore different binding modes.
A hypothetical combinatorial library based on this scaffold is illustrated in the table below.
| Scaffold Position | R1 (Indole N1) | R2 (Phenoxy Ring) | R3 (Nicotinamide) |
|---|---|---|---|
| Variation 1 | -H | -H | Pyridine (B92270) (Nicotinamide) |
| Variation 2 | -CH3 | 4-Fluoro | Pyrazine |
| Variation 3 | -Benzyl | 3,4-Dichloro | Pyrimidine |
| Variation 4 | -Benzoyl | 4-Methoxy | Pyridazine |
| Variation 5 | -SO2Ph | 3-Trifluoromethyl | Triazine |
Such libraries can be rapidly synthesized and screened against panels of enzymes, receptors, and cell lines to identify novel hits for various diseases, significantly accelerating the drug discovery process.
Integration with Emerging Technologies in Chemical Biology Research
The true potential of the indole-phenoxynicotinamide scaffold will be realized through its integration with state-of-the-art technologies that are revolutionizing drug discovery and chemical biology.
Targeted Protein Degradation (TPD): The indole scaffold is already being used as a ligand for proteins of interest in Proteolysis-Targeting Chimeras (PROTACs). nih.govbiorxiv.org A potent and selective indole-phenoxynicotinamide binder could serve as the "warhead" in a PROTAC, linked to an E3 ligase ligand to induce the targeted degradation of a disease-causing protein, a strategy with advantages over traditional inhibition. mdpi.com
DNA-Encoded Libraries (DELs): The synthetic tractability of the scaffold makes it an ideal candidate for inclusion in DELs. rsc.orgresearchgate.net By attaching unique DNA barcodes to each analog during a combinatorial synthesis, libraries containing billions of unique compounds can be created. acs.orgnih.gov These vast libraries can be screened in a single experiment to rapidly identify high-affinity binders to purified protein targets. digitellinc.com
Activity-Based Protein Profiling (ABPP): Indole-phenoxynicotinamide analogs can be developed into activity-based probes by incorporating a reactive group ("warhead") that covalently binds to the active site of a target enzyme. nih.gov This allows for the direct measurement of enzyme activity in complex biological systems and is a powerful tool for target engagement studies and identifying off-targets. magtechjournal.com
By combining this versatile chemical scaffold with advanced platforms like TPD, DEL, and ABPP, researchers can accelerate the discovery of novel therapeutics and gain unprecedented insights into complex biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
